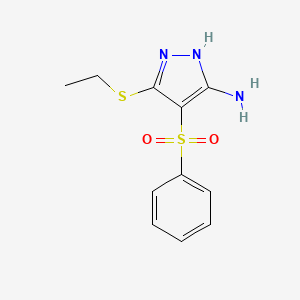

3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-3-ethylsulfanyl-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c1-2-17-11-9(10(12)13-14-11)18(15,16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSFTRRWNBOLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=C1S(=O)(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole core.

Introduction of the ethylthio group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and an appropriate leaving group on the pyrazole ring.

Sulfonylation: The phenylsulfonyl group can be introduced by reacting the pyrazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the ethylthio and phenylsulfonyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Regioisomerism

Pyrazole derivatives exhibit significant variations in biological activity based on substituent positions. For example:

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (): A regioisomeric switch (fluorophenyl and pyridyl group positions) shifts inhibitory activity from p38α MAP kinase to cancer-related kinases (VEGFR2, Src, B-RAF) .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : Sulfonyl and ethylthio groups in this compound may reduce solubility compared to hydroxyl or amine-substituted analogs.

- Molecular Weight : Derivatives like 3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (205.23 g/mol, ) are lighter than trichlorophenyl analogs (e.g., 507.6 g/mol for ), affecting bioavailability.

Biological Activity

3-(Ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

- Molecular Formula : C₁₁H₁₃N₃O₂S₂

- Molecular Weight : 283.37 g/mol

This compound features a pyrazole core substituted with an ethylthio group and a phenylsulfonyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, as well as some fungal species.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The compound's mechanism of action appears to involve the inhibition of specific enzymes critical for microbial growth. For instance, it has been shown to act as an allosteric inhibitor of certain proteases, which are vital for the life cycle of pathogens such as the West Nile virus .

Cytotoxicity and Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

Table 2: Cytotoxic Activity Data

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant strains of bacteria showed promising results, suggesting its potential as a lead compound in antibiotic development .

- Case Study on Anticancer Activity : In a laboratory setting, the compound was tested against several cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways, indicating its potential role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine, and what key reaction conditions influence yield?

- Answer : The compound is typically synthesized via multi-step protocols involving condensation reactions. Key steps include:

- Sulfonylation : Introducing the phenylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., triethylamine) .

- Thioether formation : Ethylthio groups are incorporated via nucleophilic substitution with alkyl halides (e.g., ethyl iodide) in polar aprotic solvents like DMF .

- Yield optimization : Reaction temperature (60–80°C) and catalyst selection (e.g., K₂CO₃) critically affect intermediate stability and final product purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons appear δ 7.2–8.1 ppm, while ethylthio groups show δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (SCH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 325.08) and fragmentation patterns .

- X-ray Crystallography : Resolves tautomeric forms and confirms spatial arrangement of the pyrazole core and sulfonyl groups .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Answer : Initial screening should include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits to measure prostaglandin E₂ (PGE₂) suppression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve purity and scalability?

- Answer :

- Solvent Selection : Replace DMF with acetonitrile to reduce byproduct formation during sulfonylation .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance thioether bond formation efficiency .

- Workup Protocols : Column chromatography with silica gel (hexane/EtOAc gradient) isolates the product in >95% purity .

Q. How do structural modifications (e.g., substituent variations) impact reactivity and bioactivity?

- Answer :

- Ethylthio vs. Methoxy Groups : Ethylthio enhances lipophilicity (logP +0.5), improving membrane permeability in cellular assays .

- Phenylsulfonyl vs. Alkylsulfonyl : The phenylsulfonyl group increases steric bulk, reducing off-target binding in kinase inhibition studies .

- Tautomerism : The 1H-pyrazole tautomer dominates in solution (NMR evidence), favoring hydrogen bonding with biological targets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer :

- Purity Validation : Use HPLC-MS to confirm >98% purity, as impurities (e.g., unreacted intermediates) may skew bioassay results .

- Assay Standardization : Compare data using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding site variations caused by crystal packing artifacts in X-ray data .

Q. How does the compound’s electronic configuration influence its spectroscopic and reactive properties?

- Answer :

- Sulfonyl Group Effects : The electron-withdrawing phenylsulfonyl group deshields adjacent pyrazole protons, shifting NMR signals upfield .

- Thioether Reactivity : The ethylthio group participates in radical scavenging (EPR studies) and facilitates S-oxidation to sulfoxides under mild oxidative conditions (H₂O₂, room temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.